molecular formula C15H13NO4S B1290175 Belinostat acid CAS No. 866323-87-7

Belinostat acid

Número de catálogo B1290175
Número CAS: 866323-87-7
Peso molecular: 303.3 g/mol
Clave InChI: ALGZPROJSRYPIG-MDZDMXLPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Belinostat, also known as PXD101, is a histone deacetylase (HDAC) inhibitor developed by TopoTarget for the treatment of hematological malignancies and solid tumors . It was approved by the US FDA in July 2014 to treat peripheral T-cell lymphoma .


Synthesis Analysis

Belinostat derivatives have been resynthesized via Knoevenagel condensation, Wittig reaction, or Heck reaction . A synthesis method of belinostat has been patented, involving the use of compound ii, acetic acid ethyl, pyridines, and aniline .


Molecular Structure Analysis

Belinostat has a sulfonamide-hydroxamide structure . Its chemical formula is C15H14N2O4S, with an average molecular weight of 318.35 g/mol .


Chemical Reactions Analysis

Belinostat inhibits the activity of HDAC, preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . In vitro, belinostat caused the accumulation of acetylated histones and other proteins, inducing cell cycle arrest and/or apoptosis of some transformed cells .


Physical And Chemical Properties Analysis

Belinostat is a small molecule . It has a molar mass of 318.35 g/mol . It is primarily metabolized by UGT1A1 .

Aplicaciones Científicas De Investigación

Cancer Therapy: Colon Cancer

Belinostat acid, as a histone deacetylase inhibitor (HDACi), has shown potential in treating solid tumors like colon cancer. A study evaluated a novel prodrug form, copper-bis-belinostat (Cubisbel), which demonstrated potent anti-cancer activity both in vitro and ex vivo . This complexation with Cu (II) enhances the metabolic stability of belinostat, targeting key anti-cancer pathways and perturbing master regulators in colon cancer.

Pharmacokinetics: Metabolic Stability Improvement

The same study that investigated Cubisbel also highlighted the improved metabolic stability of belinostat when complexed with Cu (II). This modification significantly extends the in vitro half-life of the drug, suggesting a potential for longer-lasting therapeutic effects .

Gene Regulation: Epigenetic Control

Belinostat acid functions by inhibiting HDAC enzymes, which play a crucial role in epigenetic gene regulation. By altering gene expression, belinostat can reactivate tumor suppressor genes, thus potentially halting or reversing tumor growth .

Combination Therapy: Synergy with Other Drugs

Belinostat has been shown to act synergistically with other cancer drugs, such as the proteasome inhibitor bortezomib. This synergy can enhance the efficacy of cancer treatments, providing a multi-faceted approach to combating cancer cells .

Hematological Malignancies: Peripheral T-cell Lymphoma (PTCL)

Belinostat has received approval for the treatment of relapsed or refractory PTCL. It represents a new class of anticancer agents that offer hope for patients with this aggressive form of non-Hodgkin’s lymphoma .

Mechanism of Action: HDAC Inhibition

The mechanism by which belinostat exerts its therapeutic effects is primarily through the inhibition of HDAC enzymes. This action leads to the induction of apoptosis and disruption of cell cycle progression in cancer cells .

Research Tool: Understanding Cancer Progression

Beyond its therapeutic applications, belinostat can be used as a research tool to understand the mechanisms of cancer progression. By studying its effects on gene expression and cellular pathways, researchers can gain insights into the epigenetic factors contributing to cancer .

Mecanismo De Acción

Target of Action

Belinostat, also known as PXD101, is a novel agent that primarily targets the enzyme histone deacetylase (HDAC) . HDACs are involved in epigenetic gene regulation pathways in cancer progression . They are the primary modulators of the structural modification of chromatin that regulates the rate of gene transcription .

Mode of Action

Belinostat inhibits the activity of HDAC, thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition leads to the accumulation of acetylated histones and other proteins, and increases the expression of tumor-suppressor genes .

Biochemical Pathways

The inhibition of HDACs by belinostat has the potential to reactivate tumor suppressor genes. Although the precise mechanism of action has yet to be fully established, HDAC inhibitors appear to act via induction of apoptosis, disruption of cell cycle progression, as well as inhibiting angiogenesis .

Pharmacokinetics

Belinostat is extensively metabolized, primarily by glucuronidation mediated by UGT1A1 . Its clearance is between 52.6 and 70.5 L/h and volume of distribution between 268.3 and 409.2 L . The in vitro half-life of belinostat is significantly shorter than its copper-bis-belinostat (Cubisbel) derivative .

Result of Action

Belinostat significantly reduces cancer cell growth through HDAC inhibition and apoptosis induction . It also commonly dysregulates numerous signaling and metabolic pathways . Treatment with belinostat results in a significant reduction in cell viability and downregulation of stem cell and proliferation markers .

Action Environment

A novel belinostat prodrug, cubisbel, has been developed to overcome these pharmacokinetic challenges . Upon entry to the reducing environment of a tumor cell, the redox active-Cu (II) ion in Cubisbel undergoes reduction to Cu (I), resulting in the release of two molar equivalents of the active drug, belinostat . This complexation significantly enhances its metabolic stability in vitro and targets anti-cancer pathways by perturbing key master regulators in colon cancer .

Safety and Hazards

Belinostat may cause damage to the gastrointestinal tract, blood, and the lymphoid/hematopoietic system, based on animal data . It may form combustible dust concentrations in air during processing and is very sensitive to electrostatic ignition . It is genotoxic according to Ames test and may impair male fertility .

Direcciones Futuras

Belinostat has had limited therapeutic impact in solid tumors, such as colon cancer, due to its poor metabolic stability . A novel belinostat prodrug, copper-bis-belinostat (Cubisbel), has been evaluated in vitro and ex vivo, designed to overcome the pharmacokinetic challenges of belinostat . Complexation of belinostat to Cu (II) does not alter the HDAC activity of belinostat, but instead significantly enhances its metabolic stability in vitro and targets anti-cancer pathways by perturbing key MRs in colon cancer . This suggests that complexation of HDACis to a metal ion might improve the efficacy of clinically used HDACis in patients with colon cancer .

Propiedades

IUPAC Name

(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-8-14(11-12)21(19,20)16-13-6-2-1-3-7-13/h1-11,16H,(H,17,18)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGZPROJSRYPIG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Belinostat acid

CAS RN

866323-87-7
Record name Belinostat acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BELINOSTAT ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D342E3PX5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester (4a) (0.220 g, 0.69 mmol) was dissolved in methanol (3 ml), 1N NaOH (2.08 ml, 2.08 mmol) was added and the resultant solution was stirred at ambient temperature overnight. The reaction mixture was partitioned between ethyl acetate and water. The aqueous layer was acidified with 10% HCl and stirred for 30 min. The precipitated solid was filtered, washed with water and dried in desiccator over P2O5 to give the title compound as a white solid (0.173 g, 82%).
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
2.08 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Belinostat acid
Reactant of Route 2
Reactant of Route 2
Belinostat acid
Reactant of Route 3
Reactant of Route 3
Belinostat acid
Reactant of Route 4
Belinostat acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Belinostat acid
Reactant of Route 6
Reactant of Route 6
Belinostat acid

Q & A

Q1: What are the known metabolic pathways of belinostat, and what is the significance of belinostat acid formation?

A1: Belinostat undergoes metabolism in the liver, primarily via hydrolysis, glucuronidation, and oxidation. [, ] Belinostat acid is a deaminated metabolite of belinostat, formed through hydrolysis. [] While the precise role of belinostat acid in the overall pharmacological activity of belinostat is not fully elucidated, understanding its formation and potential activity is crucial for predicting drug-drug interactions and individual patient responses.

Q2: How does the chemical structure of belinostat acid differ from belinostat, and could this impact its activity?

A2: Belinostat acid lacks the amino group present in belinostat. [] This structural difference could potentially alter its binding affinity to HDAC enzymes, influencing its inhibitory activity and downstream effects on gene expression. Further research is needed to determine the specific binding profile of belinostat acid and its potential as an HDAC inhibitor.

Q3: What analytical techniques are used to identify and quantify belinostat acid in biological samples?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method employed for the identification and quantification of belinostat and its metabolites, including belinostat acid, in biological matrices like plasma. [, ] This technique allows for accurate measurement of these compounds, even at low concentrations, providing valuable data for pharmacokinetic studies and metabolic profiling.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.